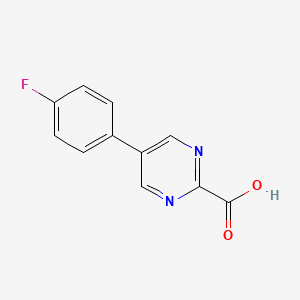
5-(4-fluorophenyl)pyrimidine-2-carboxylicAcid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(4-fluorophenyl)pyrimidine-2-carboxylic acid is an organic compound with the molecular formula C11H7FN2O2. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. The presence of a fluorophenyl group at the 5-position and a carboxylic acid group at the 2-position of the pyrimidine ring makes this compound unique and of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-fluorophenyl)pyrimidine-2-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 4-fluoroaniline and ethyl cyanoacetate.
Formation of Intermediate: The 4-fluoroaniline undergoes a condensation reaction with ethyl cyanoacetate in the presence of a base such as sodium ethoxide to form an intermediate.
Cyclization: The intermediate is then subjected to cyclization under acidic conditions to form the pyrimidine ring.
Industrial Production Methods
In an industrial setting, the synthesis of 5-(4-fluorophenyl)pyrimidine-2-carboxylic acid can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the use of catalysts to increase yield and purity. Continuous flow reactors and automated synthesis platforms may also be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
5-(4-fluorophenyl)pyrimidine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: The fluorophenyl group can undergo nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products Formed
Oxidation: Formation of quinones or other oxidized derivatives.
Reduction: Formation of alcohols or aldehydes.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
5-(4-fluorophenyl)pyrimidine-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 5-(4-fluorophenyl)pyrimidine-2-carboxylic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins involved in biological processes.
Pathways Involved: It can modulate signaling pathways, such as those involved in cell proliferation, apoptosis, or inflammation.
Comparison with Similar Compounds
Similar Compounds
- 5-(4-chlorophenyl)pyrimidine-2-carboxylic acid
- 5-(4-bromophenyl)pyrimidine-2-carboxylic acid
- 5-(4-methylphenyl)pyrimidine-2-carboxylic acid
Uniqueness
The presence of the fluorophenyl group in 5-(4-fluorophenyl)pyrimidine-2-carboxylic acid imparts unique properties, such as increased lipophilicity and metabolic stability, compared to its analogs with different substituents. This makes it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C11H7FN2O2 |
|---|---|
Molecular Weight |
218.18 g/mol |
IUPAC Name |
5-(4-fluorophenyl)pyrimidine-2-carboxylic acid |
InChI |
InChI=1S/C11H7FN2O2/c12-9-3-1-7(2-4-9)8-5-13-10(11(15)16)14-6-8/h1-6H,(H,15,16) |
InChI Key |
BUIWLIHYYPTAQQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=CN=C(N=C2)C(=O)O)F |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details




Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
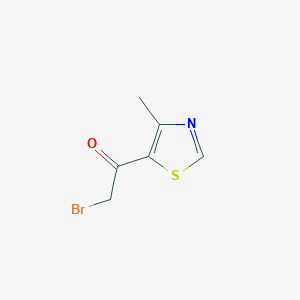
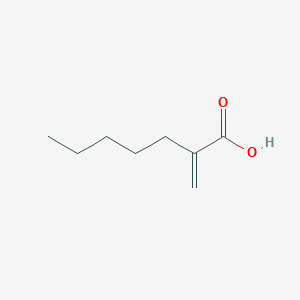

![6-Methoxyspiro[chromane-2,4'-piperidine]-4-one](/img/structure/B8640083.png)
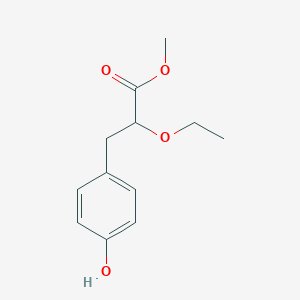
![5-[(2-Bromoethyl)(2-chloroethyl)amino]-2,4-dinitrobenzamide](/img/structure/B8640095.png)

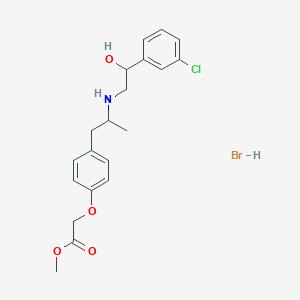
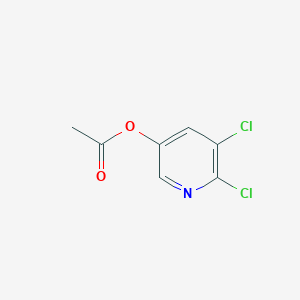
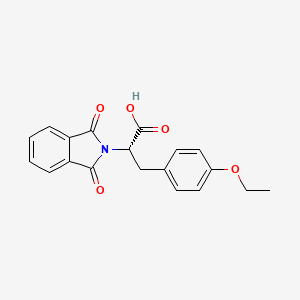
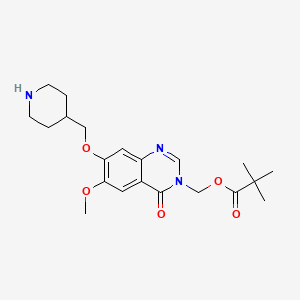
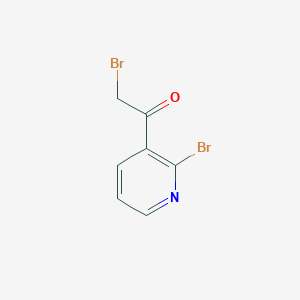

![N-[(2-Chlorophenyl)methyl]-2,2-dimethoxyacetamide](/img/structure/B8640183.png)
